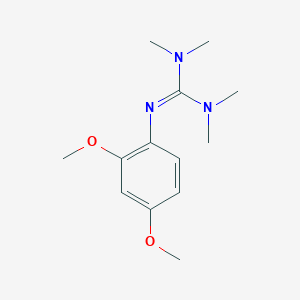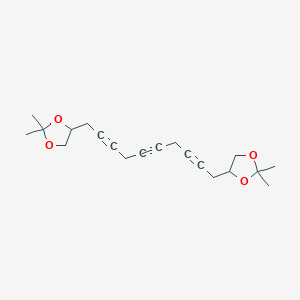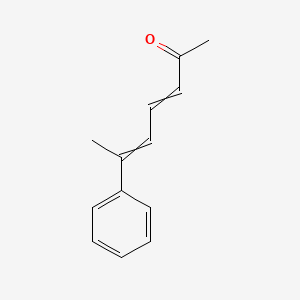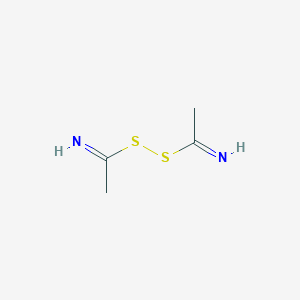![molecular formula C26H44N2O4 B14302831 5-[Methyl(octadecyl)amino]-2-nitrobenzoic acid CAS No. 118523-83-4](/img/structure/B14302831.png)
5-[Methyl(octadecyl)amino]-2-nitrobenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[Methyl(octadecyl)amino]-2-nitrobenzoic acid is an organic compound that belongs to the class of nitrobenzoic acids. This compound is characterized by the presence of a nitro group (-NO2) attached to a benzene ring, along with a methyl(octadecyl)amino group and a carboxylic acid group (-COOH). The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[Methyl(octadecyl)amino]-2-nitrobenzoic acid typically involves multiple steps:
Nitration of Benzoic Acid: The starting material, benzoic acid, undergoes nitration using a mixture of concentrated sulfuric acid (H2SO4) and concentrated nitric acid (HNO3) to introduce the nitro group at the 2-position of the benzene ring, forming 2-nitrobenzoic acid.
Formation of Methyl(octadecyl)amine: Octadecylamine is reacted with methyl iodide (CH3I) to form methyl(octadecyl)amine.
Amidation Reaction: The 2-nitrobenzoic acid is then reacted with methyl(octadecyl)amine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
5-[Methyl(octadecyl)amino]-2-nitrobenzoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The carboxylic acid group can participate in esterification reactions with alcohols in the presence of acid catalysts to form esters.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Esterification: Alcohols, acid catalysts (e.g., sulfuric acid)
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions
Major Products Formed
Reduction: 5-[Methyl(octadecyl)amino]-2-aminobenzoic acid
Esterification: Esters of this compound
Hydrolysis: 2-nitrobenzoic acid and methyl(octadecyl)amine
科学的研究の応用
5-[Methyl(octadecyl)amino]-2-nitrobenzoic acid has various scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It can also serve as a model compound for studying reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties. It can be used in biochemical assays to study enzyme interactions.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems. Its unique structure allows for targeted interactions with specific biological targets.
Industry: Utilized in the development of specialty chemicals and materials. It can be incorporated into polymers and coatings to enhance their properties.
作用機序
The mechanism of action of 5-[Methyl(octadecyl)amino]-2-nitrobenzoic acid depends on its specific application. In biological systems, the compound may interact with cellular components such as proteins, enzymes, and receptors. The nitro group can undergo reduction to form reactive intermediates that can modify biomolecules. The methyl(octadecyl)amino group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular uptake.
類似化合物との比較
Similar Compounds
5-[Methyl(octadecyl)amino]-2-aminobenzoic acid: Similar structure but with an amino group instead of a nitro group.
5-[Methyl(octadecyl)amino]-2-chlorobenzoic acid: Similar structure but with a chloro group instead of a nitro group.
5-[Methyl(octadecyl)amino]-2-hydroxybenzoic acid: Similar structure but with a hydroxy group instead of a nitro group.
Uniqueness
5-[Methyl(octadecyl)amino]-2-nitrobenzoic acid is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. The combination of the nitro group with the methyl(octadecyl)amino group and the carboxylic acid group creates a versatile compound with a wide range of applications in various fields.
特性
CAS番号 |
118523-83-4 |
|---|---|
分子式 |
C26H44N2O4 |
分子量 |
448.6 g/mol |
IUPAC名 |
5-[methyl(octadecyl)amino]-2-nitrobenzoic acid |
InChI |
InChI=1S/C26H44N2O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-27(2)23-19-20-25(28(31)32)24(22-23)26(29)30/h19-20,22H,3-18,21H2,1-2H3,(H,29,30) |
InChIキー |
HEIPKQFPNCNYOZ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCCN(C)C1=CC(=C(C=C1)[N+](=O)[O-])C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-Methoxy-1-[(2,4,4-trimethylpentan-2-yl)peroxy]cyclohexane](/img/structure/B14302775.png)




![1,4,6,9,12,14,19,21-Octaazabicyclo[7.7.7]tricosane-5,13,20-trione](/img/structure/B14302797.png)



![Propanedioic acid, [(2-fluorophenyl)methyl]-, dimethyl ester](/img/structure/B14302823.png)
